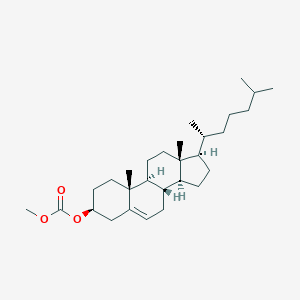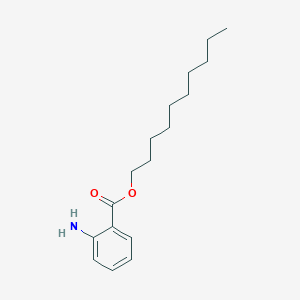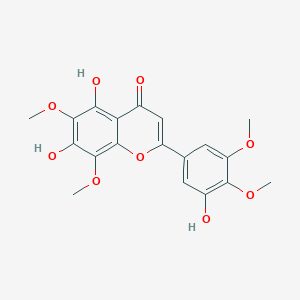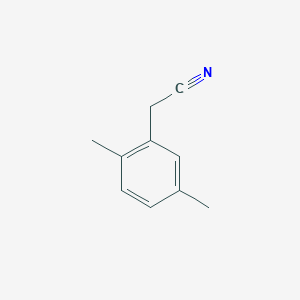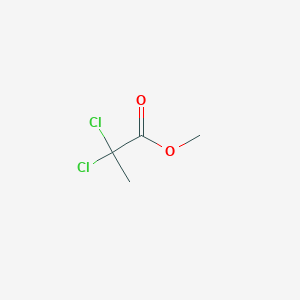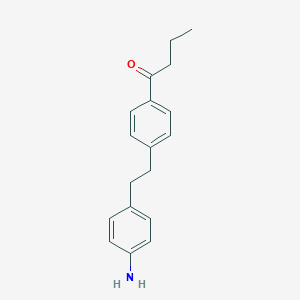![molecular formula C25H29ClN2 B100861 Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride CAS No. 15475-92-0](/img/structure/B100861.png)
Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride is a chemical compound that has been widely used in scientific research. Commonly known as DDC, it is a yellow crystalline powder that is soluble in water and has a molecular weight of 416.03 g/mol.
Wirkmechanismus
DDC acts as a chelating agent and forms a complex with copper ions. The resulting complex emits fluorescence, which can be used for the detection of copper ions. DDC has a high affinity for copper ions, and the complex formation is reversible.
Biochemische Und Physiologische Effekte
DDC has been shown to have no significant toxic effects on cells and tissues. It has been used in studies to investigate the role of copper ions in various biological processes, including neurodegenerative diseases, cancer, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DDC is its high sensitivity and selectivity for copper ions, making it an ideal probe for the detection of copper ions in biological samples. However, DDC has a relatively low quantum yield, which can limit its use in some applications.
Zukünftige Richtungen
Future research on DDC could focus on the development of more efficient and selective fluorescent probes for the detection of copper ions. Additionally, the use of DDC in the study of copper-dependent enzymes and their role in disease could be explored further.
Synthesemethoden
The synthesis of DDC involves the reaction of N,N-dimethylaniline with 4-formylbenzaldehyde in the presence of acetic acid and hydrochloric acid. The resulting product is then treated with diethylamine and hydrochloric acid to form DDC.
Wissenschaftliche Forschungsanwendungen
DDC has been extensively used in scientific research as a fluorescent probe for the detection of copper ions. It has also been used as a ligand for the preparation of metal complexes and as a reagent for the determination of amino acids and proteins.
Eigenschaften
CAS-Nummer |
15475-92-0 |
|---|---|
Produktname |
Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride |
Molekularformel |
C25H29ClN2 |
Molekulargewicht |
393 g/mol |
IUPAC-Name |
[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H29N2.ClH/c1-5-27(6-2)24-18-14-22(15-19-24)25(20-10-8-7-9-11-20)21-12-16-23(17-13-21)26(3)4;/h7-19H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QPMPOXXSMJFBNK-UHFFFAOYSA-M |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] |
Andere CAS-Nummern |
15475-92-0 |
Synonyme |
diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



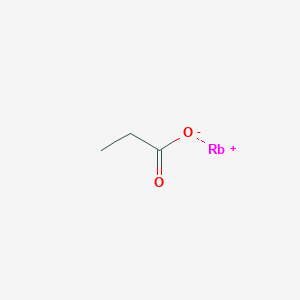
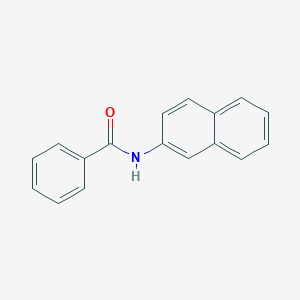

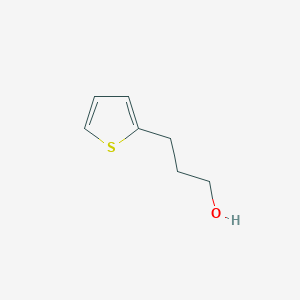
![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)
